Author: BenchChem Technical Support Team. Date: December 2025
Introduction: Iridium, a dense and highly corrosion-resistant precious metal, exists in nature as two stable isotopes: Iridium-191 (¹⁹¹Ir) and Iridium-193 (¹⁹³Ir). While chemically identical, their nuclear properties diverge, leading to distinct and critical applications across various scientific and medical fields. This technical guide provides an in-depth comparison of these two isotopes, focusing on their physical characteristics, key applications, and the experimental protocols that leverage their unique attributes. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these powerful research tools.
Core Isotopic Properties: A Comparative Analysis
A fundamental understanding of the nuclear and physical properties of ¹⁹¹Ir and ¹⁹³Ir is essential for their effective application. The following table summarizes key quantitative data for these stable isotopes.
| Property | Iridium-191 (¹⁹¹Ir) | Iridium-193 (¹⁹³Ir) |
| Natural Abundance | 37.3%[1] | 62.7%[1] |
| Atomic Mass | 190.9605912 ± 0.0000031 amu[2] | 192.9629237 ± 0.0000031 amu[3] |
| Neutrons | 114 | 116 |
| Protons | 77 | 77 |
| Nuclear Spin (I) | 3/2+[4] | 3/2+[5] |
| Magnetic Dipole Moment (μ/μN) | +0.1507(6)[4] | +0.1637(6)[5] |
| Electric Quadrupole Moment (Q/barn) | +0.816(9)[4] | +0.751(9)[5] |
| Thermal Neutron Capture Cross Section (σ) | ~960 barns[6] | ~130 barns[6] |
Key Applications and Experimental Protocols
The distinct nuclear properties of ¹⁹¹Ir and ¹⁹³Ir give rise to their specialized applications, particularly in the production of medical radioisotopes and as tools in advanced analytical techniques.
Production of Iridium-192 (¹⁹²Ir) from Iridium-191
The significantly larger thermal neutron capture cross-section of ¹⁹¹Ir makes it the ideal precursor for the production of the medically and industrially vital radioisotope, Iridium-192.[6][7] ¹⁹²Ir is a gamma emitter with a half-life of approximately 73.83 days and is extensively used in brachytherapy for cancer treatment and in industrial radiography for non-destructive testing.[7][8]
Experimental Protocol: Production of Iridium-192 via Neutron Activation of Iridium-191
This protocol outlines the general steps for producing ¹⁹²Ir. Specific parameters will vary depending on the reactor facility and desired specific activity.
1. Target Preparation:
- Material: High-purity, enriched ¹⁹¹Ir metal, typically in the form of discs or pellets.[9] The use of enriched ¹⁹¹Ir minimizes the production of unwanted radioisotopes and increases the specific activity of the final ¹⁹²Ir product.[10]
- Encapsulation: The ¹⁹¹Ir target is encapsulated in a high-purity, neutron-transparent material such as aluminum or quartz to ensure containment and facilitate handling.
2. Neutron Irradiation:
- Facility: A nuclear research reactor with a high thermal neutron flux.
- Neutron Flux: The target is placed in a region of the reactor with a high thermal neutron flux, typically in the range of 10¹³ to 10¹⁵ n/cm²·s.[11]
- Irradiation Time: The duration of irradiation is calculated based on the neutron flux, the ¹⁹¹Ir cross-section, and the desired final activity of ¹⁹²Ir. Irradiation times can range from hours to several days.[8]
3. Post-Irradiation Processing:
- Cooling: After irradiation, the target is allowed to "cool" for a period to allow short-lived, unwanted radioisotopes to decay.
- Source Fabrication: The encapsulated ¹⁹²Ir is then processed in a hot cell. This may involve cutting the irradiated target into smaller sources and sealing them in stainless steel capsules for medical or industrial use.[9]
- Quality Control: The activity and purity of the resulting ¹⁹²Ir sources are verified using calibrated radiation detectors and gamma spectroscopy.
Ir191 [label="Stable Iridium-191 Target"];
Neutron [label="Thermal Neutron\n(from reactor)", shape=ellipse, fillcolor="#FBBC05"];
Ir192_unstable [label="Unstable Iridium-192 Nucleus", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pt192 [label="Stable Platinum-192", fillcolor="#34A853", fontcolor="#FFFFFF"];
Os192 [label="Stable Osmium-192", fillcolor="#34A853", fontcolor="#FFFFFF"];
Gamma [label="Gamma Rays\n(for therapy/radiography)", shape=ellipse, fillcolor="#FBBC05"];
Beta [label="Beta Particle", shape=ellipse, fillcolor="#FBBC05"];
EC [label="Electron Capture", shape=ellipse, fillcolor="#FBBC05"];
Ir191 -> Ir192_unstable [label="Neutron Capture\n(n,γ)"];
Neutron -> Ir192_unstable [style=invis];
Ir192_unstable -> Pt192 [label="β⁻ Decay (~95%)"];
Ir192_unstable -> Os192 [label="Electron Capture (~5%)"];
Ir192_unstable -> Gamma [label="Emission"];
Ir192_unstable -> Beta [style=invis];
Ir192_unstable -> EC [style=invis];
}
Production of Iridium-192 from Iridium-191.
Proposed Production of Platinum-195m (¹⁹⁵ᵐPt) from Iridium-193
Iridium-193 is a proposed target for the production of the therapeutic radioisotope Platinum-195m (¹⁹⁵ᵐPt).[12] ¹⁹⁵ᵐPt is an Auger electron emitter, which offers the potential for highly targeted cancer therapy at the cellular level. The production pathway involves a double neutron capture on ¹⁹³Ir.[13]
Experimental Protocol: Proposed Production of Platinum-195m from Iridium-193
This protocol is based on experimental investigations into the feasibility of this production route.
1. Target Material:
- Highly enriched ¹⁹³Ir metal is required to maximize the production of the desired isotopes and minimize impurities.[14]
2. Neutron Irradiation:
- The ¹⁹³Ir target is irradiated in a high-flux nuclear reactor. A thermal neutron flux of greater than 10¹⁴ n/cm²/s is suggested.[13]
- The irradiation process involves a two-step neutron capture: ¹⁹³Ir(n,γ)¹⁹⁴Ir, followed by ¹⁹⁴Ir(n,γ)¹⁹⁵Ir.
3. Isotope Decay and Separation:
- The resulting ¹⁹⁵Ir undergoes beta decay to form ¹⁹⁵ᵐPt.
- A significant challenge is the chemical separation of the microscopic quantities of ¹⁹⁵ᵐPt from the macroscopic iridium target.[14] This can be achieved using techniques such as cation exchange chromatography.[14]
Ir193 [label="Stable Iridium-193 Target"];
Neutron1 [label="Neutron", shape=ellipse, fillcolor="#FBBC05"];
Ir194 [label="Iridium-194"];
Neutron2 [label="Neutron", shape=ellipse, fillcolor="#FBBC05"];
Ir195m [label="Iridium-195m", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pt195m [label="Platinum-195m\n(Auger Emitter)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ir193 -> Ir194 [label="(n,γ)"];
Neutron1 -> Ir194 [style=invis];
Ir194 -> Ir195m [label="(n,γ)"];
Neutron2 -> Ir195m [style=invis];
Ir195m -> Pt195m [label="β⁻ Decay"];
}
Production of Platinum-195m from Iridium-193.
Iridium-Catalyzed Hydrogen Isotope Exchange in Drug Development
Iridium-based catalysts have emerged as powerful tools for the selective incorporation of hydrogen isotopes (deuterium and tritium) into organic molecules, including complex pharmaceutical compounds.[15][16] This isotopic labeling is crucial for studying drug metabolism, pharmacokinetics (ADME), and toxicology.[15] Both stable isotopes of iridium can be part of the catalyst structure, but the focus here is on the catalytic process itself rather than a specific role of ¹⁹¹Ir versus ¹⁹³Ir in the catalysis.
Experimental Protocol: General Procedure for Iridium-Catalyzed Hydrogen Isotope Exchange
This protocol provides a general framework for the ortho-directed hydrogen isotope exchange of a pharmaceutical compound.
1. Materials and Reagents:
- Substrate: The pharmaceutical compound of interest.
- Iridium Catalyst: A suitable iridium(I) complex, for example, a cyclooctadienyliridium(I) dionate.[17]
- Isotope Source: Deuterated or tritiated water, or deuterium/tritium gas.[17]
- Solvent: A suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).[17]
2. Reaction Setup:
- The substrate and the iridium catalyst are dissolved in the chosen solvent in a reaction vessel.
- The isotopic source (e.g., deuterated water) is added to the reaction mixture.
3. Reaction Conditions:
- The reaction is typically heated to a specific temperature (e.g., 95-110°C) for a defined period (e.g., 4 hours).[17]
- The reaction progress can be monitored by techniques such as NMR or mass spectrometry to determine the level of isotopic incorporation.
4. Work-up and Purification:
- After the reaction is complete, the labeled product is isolated and purified using standard techniques such as extraction and crystallization.[17]
- The final product is characterized to confirm its identity, purity, and the extent and position of isotopic labeling.[17]
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Substrate [label="Pharmaceutical\nSubstrate"];
Catalyst [label="Iridium(I) Catalyst"];
Isotope [label="Isotope Source\n(D₂O, T₂O, D₂, T₂)"];
Reaction [label="Reaction Mixture", shape=Mdiamond, fillcolor="#FBBC05"];
Heating [label="Heating"];
Purification [label="Purification"];
Analysis [label="Analysis\n(NMR, MS)"];
Labeled_Product [label="Isotopically Labeled\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Substrate;
Start -> Catalyst;
Start -> Isotope;
Substrate -> Reaction;
Catalyst -> Reaction;
Isotope -> Reaction;
Reaction -> Heating;
Heating -> Purification;
Purification -> Analysis;
Analysis -> Labeled_Product;
}
Workflow for Iridium-Catalyzed Isotopic Labeling.
Iridium Isotopes in Mass Cytometry (CyTOF)
Mass cytometry, or CyTOF, is a powerful single-cell analysis technique that utilizes antibodies tagged with stable heavy metal isotopes to simultaneously quantify dozens of cellular parameters. Natural iridium, with its two stable isotopes ¹⁹¹Ir and ¹⁹³Ir, plays a crucial role as a DNA intercalator.[18] This allows for the identification of nucleated cells and the discrimination between single cells and doublets.[18]
Experimental Protocol: Use of Iridium in Mass Cytometry
This protocol outlines the key steps involving iridium in a typical CyTOF experiment.
1. Cell Preparation and Staining:
- Single-cell suspensions are prepared from the biological sample of interest.
- Cells are stained with a panel of metal-isotope-tagged antibodies targeting specific cellular markers.
2. Live/Dead Discrimination and Fixation:
- A live/dead stain (e.g., cisplatin) is often used to distinguish viable from non-viable cells.
- Cells are then fixed to preserve their cellular state.
3. Iridium Intercalation:
- Following fixation and permeabilization, the cells are incubated with a solution containing an iridium intercalator (e.g., Cell-ID™ Intercalator-Ir).[19] This allows the iridium to bind to the DNA within the nucleus of each cell.
4. Data Acquisition and Analysis:
- The stained cells are introduced into the CyTOF instrument, where they are nebulized and ionized.
- The mass spectrometer detects the metal isotopes, including ¹⁹¹Ir and ¹⁹³Ir.
- The iridium signal is used during data analysis to gate on single, nucleated cells, thereby excluding debris and cell aggregates from the analysis.[18]
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cells [label="Single-Cell\nSuspension"];
Staining [label="Antibody Staining\n(Metal-Tagged)"];
Fix_Perm [label="Fixation &\nPermeabilization"];
Ir_Intercalation [label="Iridium Intercalation\n(¹⁹¹Ir / ¹⁹³Ir)"];
CyTOF [label="CyTOF Analysis\n(Mass Spectrometry)"];
Data_Analysis [label="Data Analysis"];
Cell_ID [label="Identification of\nSingle, Nucleated Cells", shape=Mdiamond, fillcolor="#FBBC05"];
End [label="Downstream Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cells;
Cells -> Staining;
Staining -> Fix_Perm;
Fix_Perm -> Ir_Intercalation;
Ir_Intercalation -> CyTOF;
CyTOF -> Data_Analysis;
Data_Analysis -> Cell_ID;
Cell_ID -> End;
}
Workflow for the Use of Iridium in CyTOF.
Iridium-191 in Mössbauer Spectroscopy
Iridium-191 was the first isotope for which the Mössbauer effect was observed.[1] This phenomenon involves the recoil-free emission and absorption of gamma rays by atomic nuclei, providing highly sensitive information about the chemical environment of the nucleus. ¹⁹¹Ir Mössbauer spectroscopy is a valuable tool in physics, chemistry, and materials science for studying iridium-containing compounds.[1] The experimental setup typically involves a source containing the radioactive parent nuclide that decays to an excited state of ¹⁹¹Ir, a sample containing ¹⁹¹Ir, and a detector to measure the transmission of gamma rays through the sample as a function of the relative velocity between the source and the sample.[20]
Conclusion
The stable isotopes of iridium, ¹⁹¹Ir and ¹⁹³Ir, though chemically identical, possess distinct nuclear properties that make them indispensable in a range of high-technology and medical applications. Iridium-191, with its high neutron capture cross-section, is the cornerstone for the production of the critical medical and industrial radioisotope Iridium-192. Iridium-193 holds promise as a target for the production of the next generation of targeted cancer therapies using Auger electron emitters like Platinum-195m. Furthermore, the element as a whole provides essential tools for drug development through catalytic isotopic labeling and for fundamental biological research via mass cytometry. A thorough understanding of the properties and experimental protocols associated with these isotopes is paramount for their continued and innovative application by researchers and scientists.
References